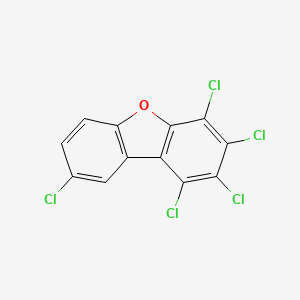

1,2,3,4,8-Pentachlorodibenzofuran

概要

説明

1,2,3,4,8-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing multiple chlorine atoms attached to the carbon atoms of the parent dibenzofuran molecule . These compounds are known for their persistence in the environment and potential harmful effects on health and ecosystems .

準備方法

Synthetic Routes and Reaction Conditions

1,2,3,4,8-Pentachlorodibenzofuran is typically produced as an unwanted by-product during the manufacture of other chlorinated compounds or through the combustion of chlorine-containing materials . The synthesis involves the chlorination of dibenzofuran under specific conditions, often requiring high temperatures and the presence of a chlorine donor .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be found as a contaminant in various industrial processes involving chlorinated compounds .

化学反応の分析

Types of Reactions

1,2,3,4,8-Pentachlorodibenzofuran can undergo several types of chemical reactions, including:

Substitution: Chlorine atoms in the compound can be replaced by other atoms or groups, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as sodium hydroxide and various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more chlorinated dibenzofurans, while reduction can produce less chlorinated or dechlorinated products .

科学的研究の応用

1,2,3,4,8-Pentachlorodibenzofuran is primarily used in scientific research to study its toxicological effects and environmental impact . It serves as a model compound for understanding the behavior of polychlorinated dibenzofurans in biological systems and the environment . Research applications include:

Toxicology: Studying its effects on human health and wildlife.

Environmental Science: Investigating its persistence and bioaccumulation in ecosystems.

Analytical Chemistry: Developing methods for detecting and quantifying polychlorinated dibenzofurans in various matrices.

作用機序

1,2,3,4,8-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor . This binding leads to the activation of various genes involved in xenobiotic metabolism and can result in toxic effects such as carcinogenesis and endocrine disruption . The compound’s mechanism of action involves complex interactions with cellular pathways, leading to alterations in gene expression and cellular function .

類似化合物との比較

Similar Compounds

2,3,7,8-Tetrachlorodibenzofuran: Another toxic polychlorinated dibenzofuran with similar properties and environmental persistence.

1,2,3,7,8-Pentachlorodibenzofuran: Shares similar toxicological profiles and environmental behavior.

2,3,4,7,8-Pentachlorodibenzofuran: Known for its high toxicity and environmental impact.

Uniqueness

1,2,3,4,8-Pentachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties . Its persistence in the environment and potential for bioaccumulation make it a compound of significant concern in environmental and health studies .

生物活性

1,2,3,4,8-Pentachlorodibenzofuran (PeCDF) is a member of the polychlorinated dibenzofuran (PCDF) family, which is known for its toxicological significance and potential environmental impact. This article explores the biological activity of PeCDF, focusing on its toxic effects, mechanisms of action, and relevant case studies.

This compound is characterized by five chlorine atoms attached to a dibenzofuran structure. It typically arises as a by-product in the production of other chlorinated compounds or through the combustion of chlorine-containing materials. Its chemical structure influences its biological activity and toxicity.

PeCDF exerts its biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates gene expression associated with xenobiotic metabolism. This interaction can lead to various toxicological outcomes:

- Induction of Cytochrome P450 Enzymes : Studies have shown that PeCDF increases the activity of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in the metabolism of various substances and can contribute to carcinogenesis .

- Genotoxicity : PeCDF has been linked to increased frequencies of sister chromatid exchange and micronucleus formation in human lymphocytes in vitro, indicating potential genotoxic effects .

Animal Studies

Research involving animal models has provided significant insights into the toxicological profile of PeCDF:

- Carcinogenicity : A two-year study on female Harlan Sprague-Dawley rats revealed dose-dependent increases in liver weights and incidences of hepatocellular hypertrophy. Notably, there were significant increases in mammary gland carcinomas among certain dose groups compared to controls .

- Hepatic Effects : In rats administered varying doses of PeCDF, hepatic concentrations showed a dose-related increase. The mean levels observed in the liver for the highest dose group were significantly elevated compared to controls .

| Dose Group (ng/kg) | Liver Concentration (ng/g) | Mammary Gland Carcinomas (%) |

|---|---|---|

| 6 | 50 | 10 |

| 20 | 200 | 15 |

| 200 | 500 | 25 |

Human Case Studies

The University of Michigan Dioxin Exposure Study highlighted significant findings regarding human exposure to PeCDF:

- Serum Levels : One individual involved in raising cattle and vegetables in contaminated floodplains exhibited serum levels of 2,3,4,7,8-pentachlorodibenzofuran significantly higher than background levels (42.5 ppt compared to a control mean of 6.0 ppt). This case underscores the potential for bioaccumulation and exposure through food sources .

- Health Implications : The study indicated that individuals consuming contaminated beef had elevated serum concentrations correlating with dietary intake from contaminated sources.

Environmental Persistence and Bioaccumulation

PeCDF is known for its persistence in the environment and potential for bioaccumulation in biological systems. Its long half-life contributes to chronic exposure risks for wildlife and humans alike. Monitoring programs have indicated detectable levels in various ecosystems where chlorinated compounds are prevalent.

特性

IUPAC Name |

1,2,3,4,8-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-6-5(3-4)7-8(14)9(15)10(16)11(17)12(7)18-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTNDJSCLPJCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075262 | |

| Record name | Dibenzofuran, 1,2,3,4,8-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67517-48-0 | |

| Record name | 1,2,3,4,8-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67517-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,8-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067517480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,2,3,4,8-pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,8-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZZ28029Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2,3,4,8-Pentachlorodibenzofuran impact vitamin A levels in rats?

A1: The study found that this compound did not significantly reduce hepatic vitamin A levels in male or female rats, even after long-term dietary exposure []. This suggests that, unlike its 2,3,7,8-substituted counterparts, this particular congener does not disrupt retinoid homeostasis in the same manner. This difference in effect highlights the importance of the position of chlorine atoms in the dibenzofuran structure for their biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。